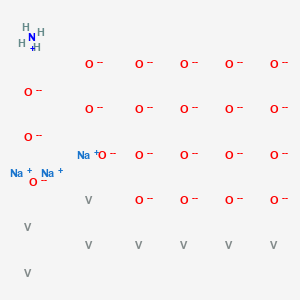
Ammonium sodium vanadium oxide ((NH4)Na3V8O22)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium sodium vanadium oxide ((NH4)Na3V8O22) is a complex inorganic compound that features a unique combination of ammonium, sodium, and vanadium oxides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium sodium vanadium oxide typically involves the reaction of ammonium metavanadate (NH4VO3) with sodium salts under controlled conditions. One common method is the hydrothermal synthesis, where the reactants are mixed in an aqueous solution and heated in an autoclave at elevated temperatures and pressures. This method allows for the formation of well-defined crystalline structures.
Industrial Production Methods
Industrial production of ammonium sodium vanadium oxide may involve large-scale hydrothermal synthesis or solid-state reactions. In solid-state reactions, the reactants are ground together and heated at high temperatures to induce the formation of the desired compound. This method is advantageous for producing large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ammonium sodium vanadium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of vanadium in multiple oxidation states, which allows for diverse chemical behavior.
Common Reagents and Conditions
Common reagents used in reactions with ammonium sodium vanadium oxide include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from reactions involving ammonium sodium vanadium oxide depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state vanadium oxides, while reduction reactions can produce lower oxidation state vanadium compounds.
Scientific Research Applications
Ammonium sodium vanadium oxide has a wide range of scientific research applications:
Energy Storage: It is used as a cathode material in lithium-ion and other multivalent ion batteries due to its excellent electrochemical properties.
Materials Science: It is employed in the development of advanced materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore its potential use in biological systems and medical applications, such as enzyme inhibitors and drug delivery systems.
Mechanism of Action
The mechanism by which ammonium sodium vanadium oxide exerts its effects is primarily through its ability to undergo redox reactions. The vanadium ions in the compound can switch between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its applications in energy storage and catalysis. Additionally, the compound’s structure allows for the intercalation of ions, which is important for its use in battery technologies .
Comparison with Similar Compounds
Ammonium sodium vanadium oxide can be compared with other vanadium-based compounds such as:
Ammonium metavanadate (NH4VO3): Used in similar applications but lacks the sodium component, which can influence its electrochemical properties.
Sodium vanadium oxide (NaV3O8): Another vanadium oxide compound used in energy storage, but with different structural and electrochemical characteristics.
Ammonium vanadium oxide (NH4V4O10): Known for its use in supercapacitors and batteries, with a different vanadium to oxygen ratio compared to ammonium sodium vanadium oxide.
Properties
CAS No. |
68130-38-1 |
|---|---|
Molecular Formula |
H4NNa3O22V8-40 |
Molecular Weight |
846.53 g/mol |
IUPAC Name |
azanium;trisodium;oxygen(2-);vanadium |
InChI |
InChI=1S/H3N.3Na.22O.8V/h1H3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;3*+1;22*-2;;;;;;;;/p+1 |
InChI Key |
PMUITQZOIIPAMQ-UHFFFAOYSA-O |
Canonical SMILES |
[NH4+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Na+].[V].[V].[V].[V].[V].[V].[V].[V] |
physical_description |
Sodium ammonium vanadate appears as a crystalline solid, or a solid dissolved in a liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)



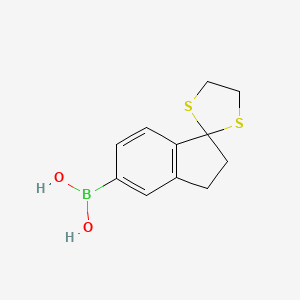
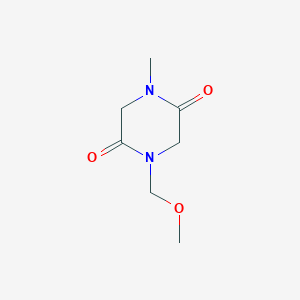
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
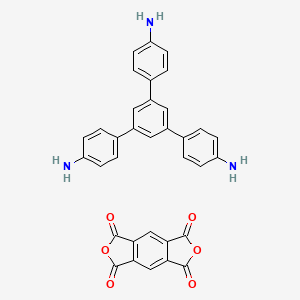
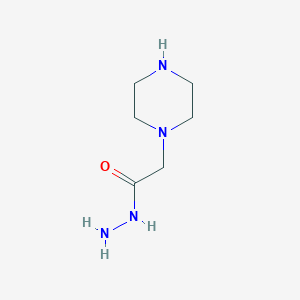
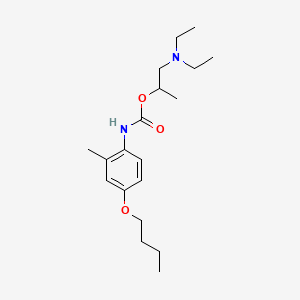

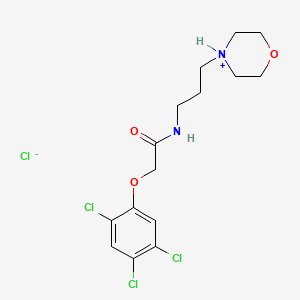
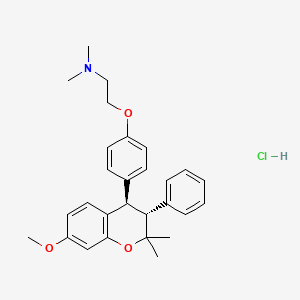
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)
